3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione is a purine derivative that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MPA-NONOate and is a potent nitric oxide (NO) donor. Nitric oxide is a crucial signaling molecule that plays a key role in various physiological and pathological processes. MPA-NONOate is a promising compound that has potential applications in several areas of research, including pharmacology, physiology, and medicine.
Mechanism Of Action
The mechanism of action of MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate is based on its ability to release nitric oxide. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow and decreased blood pressure. Additionally, nitric oxide has anti-inflammatory effects and inhibits platelet aggregation, which could contribute to the beneficial effects of MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate.
Biochemical And Physiological Effects
MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate has several biochemical and physiological effects that have been studied extensively. The compound has been shown to increase cGMP levels, which is a key signaling molecule in many physiological processes. Additionally, MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate has been shown to inhibit platelet aggregation, reduce oxidative stress, and improve endothelial function. These effects could have significant implications for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate is its potent vasodilatory effects, which make it a useful tool for studying cardiovascular physiology. Additionally, the compound has anti-inflammatory and anti-platelet effects, which could be useful in studying the pathophysiology of inflammatory and thrombotic diseases. However, one of the limitations of MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate is its short half-life, which could limit its usefulness in some experiments.
Future Directions
There are several future directions for research on MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate. One area of interest is the potential use of the compound in the treatment of hypertension and other cardiovascular diseases. Additionally, further studies could explore the anti-inflammatory and anti-platelet effects of MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate and their potential applications in the treatment of inflammatory and thrombotic diseases. Finally, there is a need for further research to optimize the synthesis and delivery of MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate to maximize its therapeutic potential.
Synthesis Methods
The synthesis of MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate involves the reaction of 3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione with sodium nonanethiolate in the presence of nitric oxide gas. This reaction produces MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate in high yield and purity. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research is pharmacology. MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate has been shown to have potent vasodilatory effects, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases. Additionally, MPA-3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dioneate has been shown to have anti-inflammatory and anti-platelet effects, which could be useful in the treatment of inflammatory diseases and thrombotic disorders.
properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-5-6-7-8-9-10-11-12-26-19-20-16-15(23(19)13-14(2)3)17(24)21-18(25)22(16)4/h2,5-13H2,1,3-4H3,(H,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBMOVCRJXYFTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methylprop-2-enyl)-8-nonylsulfanylpurine-2,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.